molecular formula C16H14ClFN2O B5864442 3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide

3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide

Cat. No. B5864442
M. Wt: 304.74 g/mol
InChI Key: YDQULRKLXINSHR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been tested against different types of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Additionally, it has been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been found to activate certain signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress. It has also been found to have low toxicity and good stability, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in lab experiments is its low toxicity and good stability. This makes it a safe and reliable compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different applications.

Future Directions

There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide. One direction is to further investigate its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study its potential use as an anti-inflammatory agent in different inflammatory diseases. Additionally, further research could be done to understand its mechanism of action and to design experiments to test its efficacy in different applications.

Synthesis Methods

There are several methods for synthesizing 3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide. One method involves reacting 2-chloro-6-fluoroaniline with 4,6-dimethyl-2-pyridinecarboxylic acid to form an intermediate compound which is then reacted with acryloyl chloride to obtain the final product. Another method involves reacting 2-chloro-6-fluoroaniline with 4,6-dimethylpyridine-2-carboxamide to obtain the intermediate compound which is then reacted with acryloyl chloride to obtain the final product.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O/c1-10-8-11(2)19-15(9-10)20-16(21)7-6-12-13(17)4-3-5-14(12)18/h3-9H,1-2H3,(H,19,20,21)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQULRKLXINSHR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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